molecular formula C18H18 B14733710 2,7-Dimethyl-4,5,9,10-tetrahydropyrene CAS No. 10549-25-4

2,7-Dimethyl-4,5,9,10-tetrahydropyrene

Cat. No.: B14733710
CAS No.: 10549-25-4
M. Wt: 234.3 g/mol
InChI Key: KDYUKHLSKNHFSO-UHFFFAOYSA-N
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Description

2,7-Dimethyl-4,5,9,10-tetrahydropyrene is an organic compound with the molecular formula C₁₈H₁₈ It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two methyl groups at the 2 and 7 positions and hydrogenation at the 4,5,9,10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-4,5,9,10-tetrahydropyrene typically involves the reduction of pyrene. One common method is the photochemical reduction of pyrene in the presence of triphenyltin hydride . Another approach involves the use of Birch reduction conditions with lithium as the reductant . These methods allow for the selective reduction of pyrene to form the tetrahydropyrene derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and reduction reactions can be applied on a larger scale. The choice of reagents and reaction conditions would be optimized for efficiency, yield, and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-4,5,9,10-tetrahydropyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the 2 and 7 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyrene derivatives, such as 2,7-dimethylpyrene and this compound-4,5-dione .

Scientific Research Applications

2,7-Dimethyl-4,5,9,10-tetrahydropyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through its aromatic and hydrophobic properties. The compound can intercalate into DNA, affecting its structure and function. Additionally, its photophysical properties enable it to act as a fluorescent probe, allowing for the visualization of molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrene: The parent compound, lacking the methyl groups and hydrogenation.

    2,7-Dimethoxy-4,5,9,10-tetrahydropyrene: A similar compound with methoxy groups instead of methyl groups.

    4,5,9,10-Tetrahydropyrene: The non-methylated version of the compound.

Uniqueness

2,7-Dimethyl-4,5,9,10-tetrahydropyrene is unique due to its specific substitution pattern and hydrogenation, which confer distinct photophysical and chemical properties. These features make it particularly valuable in applications requiring specific interactions and stability .

Properties

IUPAC Name

2,7-dimethyl-4,5,9,10-tetrahydropyrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYUKHLSKNHFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372861
Record name Pyrene, 4,5,9,10-tetrahydro-2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10549-25-4
Record name Pyrene, 4,5,9,10-tetrahydro-2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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